
4-Hidroxi-2-metiltiazol-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate: is a heterocyclic organic compound characterized by its thiazole ring structure, which includes a methyl group at the second position and a hydroxyl group at the fourth position. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl chloroformate with 2-methylthiazole-4-carboxylic acid under basic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis involving the cyclization of appropriate precursors followed by esterification.
Types of Reactions:
Oxidation: Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-hydroxy-2-methylthiazole-5-carboxylic acid
Reduction: 4-hydroxy-2-methylthiazole-5-carboxamide
Substitution: Various substituted thiazoles depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections. Industry: The compound is utilized in the production of agrochemicals and dyes due to its versatile chemical properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate exerts its effects depends on its specific application. In antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved are often specific to the type of microorganism being targeted.
Comparación Con Compuestos Similares
Ethyl 2-methylthiazole-4-carboxylate: Lacks the hydroxyl group at the fourth position.
Ethyl 4-hydroxythiazole-5-carboxylate: Lacks the methyl group at the second position.
Ethyl 4-hydroxy-2-methylthiazole-5-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness: Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is unique due to the presence of both the hydroxyl and methyl groups on the thiazole ring, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
This comprehensive overview highlights the significance of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate in various fields, from synthetic chemistry to industrial applications and scientific research. Its unique structure and reactivity make it a valuable compound in multiple domains.
Propiedades
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFQGYOGXKLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190107 | |
| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20737-48-8 | |
| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20737-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)
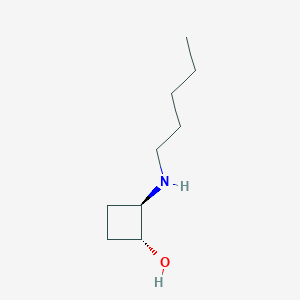


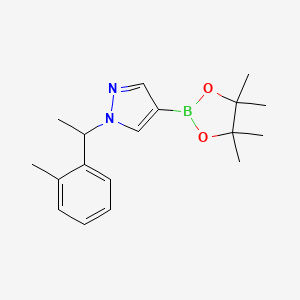
![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
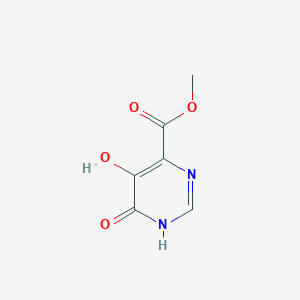
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)
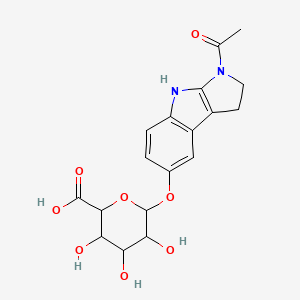
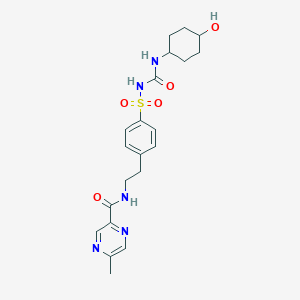
![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)
dimethylsilane](/img/structure/B1493658.png)
